molecular formula C27H41N7O8 B12535574 L-Alanyl-L-tyrosyl-L-prolylglycyl-L-lysylglycine CAS No. 674781-36-3

L-Alanyl-L-tyrosyl-L-prolylglycyl-L-lysylglycine

Katalognummer: B12535574
CAS-Nummer: 674781-36-3
Molekulargewicht: 591.7 g/mol
InChI-Schlüssel: HZZHRZSXCDSKKX-FIRPJDEBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Alanyl-L-tyrosyl-L-prolylglycyl-L-lysylglycine is a peptide compound composed of six amino acids: alanine, tyrosine, proline, glycine, lysine, and glycine. Peptides like this one are essential in various biological processes and have significant potential in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-tyrosyl-L-prolylglycyl-L-lysylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanyl-L-tyrosyl-L-prolylglycyl-L-lysylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like DTT or TCEP are employed.

    Substitution: Reagents like NBS (N-Bromosuccinimide) can be used for bromination of tyrosine residues.

Major Products Formed

    Oxidation: Dityrosine and other oxidized derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with new functional groups.

Wissenschaftliche Forschungsanwendungen

L-Alanyl-L-tyrosyl-L-prolylglycyl-L-lysylglycine has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of L-Alanyl-L-tyrosyl-L-prolylglycyl-L-lysylglycine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the biological context and the specific targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Alanyl-L-tyrosine: A dipeptide with similar amino acid composition but shorter chain length.

    L-Alanyl-L-glutamine: Another dipeptide with different amino acid residues.

    L-Prolylglycyl-L-lysine: A tripeptide with overlapping amino acids.

Uniqueness

L-Alanyl-L-tyrosyl-L-prolylglycyl-L-lysylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its longer chain length compared to dipeptides allows for more complex interactions and functions.

Eigenschaften

CAS-Nummer

674781-36-3

Molekularformel

C27H41N7O8

Molekulargewicht

591.7 g/mol

IUPAC-Name

2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]acetic acid

InChI

InChI=1S/C27H41N7O8/c1-16(29)24(39)33-20(13-17-7-9-18(35)10-8-17)27(42)34-12-4-6-21(34)26(41)30-14-22(36)32-19(5-2-3-11-28)25(40)31-15-23(37)38/h7-10,16,19-21,35H,2-6,11-15,28-29H2,1H3,(H,30,41)(H,31,40)(H,32,36)(H,33,39)(H,37,38)/t16-,19-,20-,21-/m0/s1

InChI-Schlüssel

HZZHRZSXCDSKKX-FIRPJDEBSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)N

Kanonische SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.